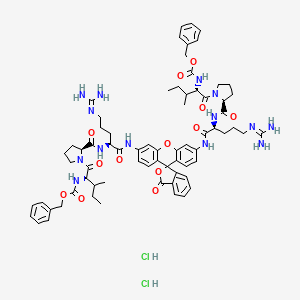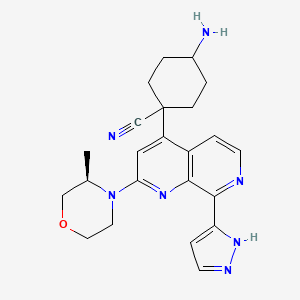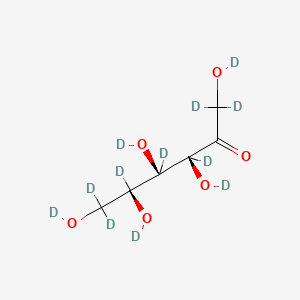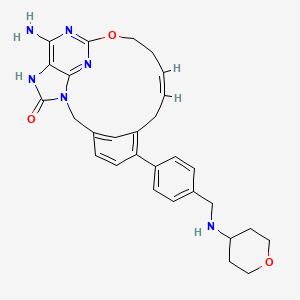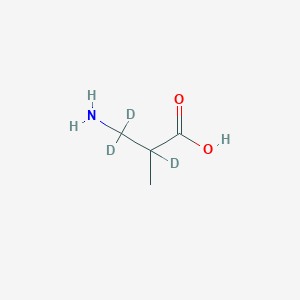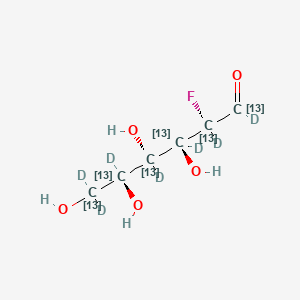
2-Deoxy-2-fluoro-D-glucose-13C,d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-2-fluoro-D-glucose-13C,d7 is a chemically modified glucose molecule where specific hydrogen atoms are replaced with deuterium (d7) and a carbon atom is replaced with the isotope carbon-13 (13C). This compound is often used in scientific research due to its unique properties, which make it useful in various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 typically involves multiple steps:
Starting Material: The process begins with a glucose derivative, often methyl alpha-D-glucopyranoside.
Fluorination: The hydroxyl group at the second carbon position is replaced with a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Deuteration: The hydrogen atoms are replaced with deuterium. This step often involves the use of deuterated reagents or solvents.
Carbon-13 Labeling: The incorporation of carbon-13 can be done using carbon-13 labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C,d7 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the glucose backbone.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glucosidases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学研究应用
2-Deoxy-2-fluoro-D-glucose-13C,d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Employed in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C,d7 involves its uptake by glucose transporters in cells. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, leading to its accumulation in cells. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound can be visualized to identify areas of high metabolic activity.
相似化合物的比较
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Similar structure but without isotopic labeling.
2-Deoxy-D-glucose: Lacks the fluorine atom.
Fluorodeoxyglucose (FDG): Commonly used in PET imaging but without deuterium or carbon-13 labeling.
Uniqueness
2-Deoxy-2-fluoro-D-glucose-13C,d7 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance stability and alter metabolic pathways, while the carbon-13 labeling allows for precise tracking and quantification in metabolic studies.
This compound’s unique properties make it a valuable tool in various fields, from basic research to clinical diagnostics.
属性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
195.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI 键 |
AOYNUTHNTBLRMT-VVZLUFAVSA-N |
手性 SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F |
规范 SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
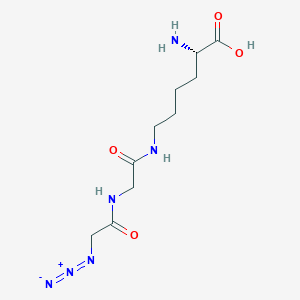
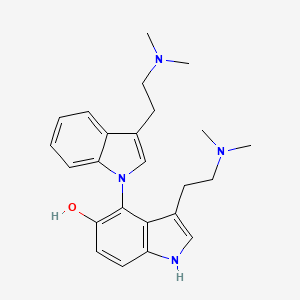
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
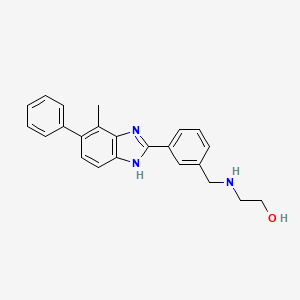
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
